molecular formula C18H15Br3N2O5 B15020385 {4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B15020385
M. Wt: 579.0 g/mol
InChI Key: IHHAFMJTAIGESB-QPJQQBGISA-N
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Description

2-{4-BROMO-2-[(E)-{[2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by multiple bromine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-BROMO-2-[(E)-{[2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydroboration, transmetalation, and oxidative addition, followed by purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-BROMO-2-[(E)-{[2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-{4-BROMO-2-[(E)-{[2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-BROMO-2-[(E)-{[2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated phenoxy acids and their derivatives, such as:

Uniqueness

What sets 2-{4-BROMO-2-[(E)-{[2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID apart is its unique combination of bromine atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H15Br3N2O5

Molecular Weight

579.0 g/mol

IUPAC Name

2-[4-bromo-2-[(E)-[[2-(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H15Br3N2O5/c1-10-4-13(20)18(14(21)5-10)28-8-16(24)23-22-7-11-6-12(19)2-3-15(11)27-9-17(25)26/h2-7H,8-9H2,1H3,(H,23,24)(H,25,26)/b22-7+

InChI Key

IHHAFMJTAIGESB-QPJQQBGISA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC(=O)O)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC(=O)O)Br

Origin of Product

United States

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